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2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene

Cat. No.: B3315081
CAS No.: 951891-36-4
M. Wt: 271.15 g/mol
InChI Key: OPEHRNOZFPFPQK-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene (CAS 34217-65-7) is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis research. Its molecular structure incorporates an alkene and a benzylic bromide functional group on a carbon chain linked to a dimethoxyphenyl ring, making it a valuable intermediate for constructing more complex molecules. The bromoalkene moiety is a key reactive center, allowing this compound to participate in various transformation reactions. Researchers can utilize the carbon-bromine bond in substitution reactions, such as nucleophilic substitution, or in elimination reactions to form conjugated diene systems . Furthermore, the electron-rich alkene can undergo electrophilic addition reactions , for example with halogens like bromine, proceeding through a cyclic halonium ion intermediate to form vicinal dibromides with anti stereoselectivity . This combination of features makes this compound a useful precursor in the exploration of novel pharmaceuticals, agrochemicals, and functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO2 B3315081 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene CAS No. 951891-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromobut-3-enyl)-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEHRNOZFPFPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254038
Record name 4-(3-Bromo-3-buten-1-yl)-1,2-dimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-36-4
Record name 4-(3-Bromo-3-buten-1-yl)-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-3-buten-1-yl)-1,2-dimethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID001254038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 3,4 Dimethoxyphenyl 1 Butene

Retrosynthetic Analysis of 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. masterorganicchemistry.com For this compound, three primary disconnection points are considered.

A direct and common retrosynthetic disconnection involves the carbon-bromine (C-Br) bond. This approach identifies the precursor as an alkene, 4-(3,4-dimethoxyphenyl)-1-butene (B3174094). The forward reaction to form the target molecule from this precursor would be an allylic bromination. openochem.org The allylic position, the carbon atom adjacent to the double bond, is particularly susceptible to radical substitution. youtube.com

The key reagent for this transformation is N-Bromosuccinimide (NBS), which is widely used for allylic and benzylic brominations. chadsprep.commasterorganicchemistry.com NBS provides a low, constant concentration of bromine (Br₂) and bromine radicals, which favors substitution at the allylic position over the competing electrophilic addition to the double bond. masterorganicchemistry.comchemistrysteps.com The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide. masterorganicchemistry.compearson.com The mechanism proceeds through a resonance-stabilized allylic radical, which then reacts with Br₂ to form the final product. chemistrysteps.com

Table 1: Retrosynthetic Disconnection at the C-Br Bond

DisconnectionPrecursor (Synthon)Forward Reaction / Reagent
C-Br Bond4-(3,4-dimethoxyphenyl)-1-buteneAllylic Bromination / NBS, light (hν) or initiator

Another strategic approach is to disconnect the carbon-carbon double bond of the butene moiety. This can be envisioned through several well-established olefination or elimination reactions.

Wittig Reaction: The Wittig reaction is a powerful method for creating C=C bonds from a carbonyl compound and a phosphonium (B103445) ylide. masterorganicchemistry.comumass.edu Disconnecting the double bond of the target molecule suggests two potential pairs of reactants:

3-(3,4-dimethoxyphenyl)propanal (B1610216) and a brominated phosphonium ylide derived from bromomethyltriphenylphosphonium bromide.

3,4-dimethoxybenzaldehyde (B141060) and a 3-bromoallylphosphonium ylide. The first option is generally more straightforward as the synthesis of the required ylide from a primary alkyl halide is a standard procedure. masterorganicchemistry.com

Elimination Reaction: The double bond can also be formed via an elimination reaction, such as the dehydrohalogenation of a vicinal dibromide. This retrosynthetic step would lead to 1,2-dibromo-4-(3,4-dimethoxyphenyl)butane as a precursor. The forward reaction would involve treating this dibromide with a base to induce elimination. The regioselectivity of the elimination would need to be controlled to favor the formation of the terminal alkene.

Table 2: Retrosynthetic Disconnections at the Olefinic Linkage

Disconnection MethodPrecursor 1Precursor 2Forward Reaction
Wittig Reaction3-(3,4-dimethoxyphenyl)propanalBromomethyltriphenylphosphonium ylideOlefination
Elimination1,2-Dibromo-4-(3,4-dimethoxyphenyl)butane-Dehydrobromination

The third major disconnection strategy involves cleaving the C-C single bond between the aromatic ring and the butene chain. This approach falls into the category of cross-coupling reactions or Friedel-Crafts alkylations. wikipedia.org

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are highly effective for forming C(sp²)-C(sp³) bonds. wikipedia.orglibretexts.org A Suzuki coupling approach would disconnect the target molecule into a 3,4-dimethoxyphenyl boronic acid (or boronic ester) and a 2-bromo-1-butene fragment bearing a suitable leaving group at the 4-position (e.g., 2,4-dibromo-1-butene). wikipedia.orgorganic-chemistry.org This method offers high functional group tolerance and control over the reaction. nih.gov

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. wikipedia.orgmt.commt.com Retrosynthetically, this would disconnect the molecule into 1,2-dimethoxybenzene (B1683551) (veratrole) and an electrophilic four-carbon unit like 2,4-dibromo-1-butene. However, Friedel-Crafts alkylations are prone to limitations, including carbocation rearrangements and polyalkylation, which could complicate this specific synthesis. organic-chemistry.orglibretexts.org

Precursor Synthesis for this compound

The viability of the retrosynthetic strategies outlined above depends on the accessibility of the required precursors.

The most direct precursor identified, 4-(3,4-dimethoxyphenyl)-1-butene, is central to the allylic bromination strategy. Its synthesis can be achieved through several methods:

Grignard Coupling: A common approach is the reaction of a Grignard reagent with an allyl halide. 3,4-Dimethoxybenzyl chloride or bromide can be converted into the corresponding Grignard reagent, 3,4-dimethoxybenzylmagnesium halide. Subsequent reaction with allyl bromide would yield the desired 4-(3,4-dimethoxyphenyl)-1-butene. A similar synthesis has been reported for 4-phenyl-1-butene, where benzyl (B1604629) chloride is coupled with allyl chloride via a Grignard reagent. chemicalbook.com

Chain Extension from Aldehyde: An alternative route begins with the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde). A Wittig reaction with methyltriphenylphosphonium (B96628) bromide would yield 3,4-dimethoxystyrene. Subsequent hydroformylation followed by another Wittig reaction could extend the chain to the desired butene structure, although this is a multi-step process.

The synthesis of the required 3,4-dimethoxybenzyl halides often starts from 3,4-dimethoxybenzyl alcohol (veratryl alcohol), which can be prepared by the reduction of veratraldehyde using sodium borohydride. chemicalbook.comijcea.org The alcohol is then converted to the halide using reagents like PBr₃ or SOCl₂. ijcea.orggoogle.com

Strategies involving olefination or cross-coupling require the synthesis of specific halogenated alkene precursors.

Brominated Ylides for Wittig Reaction: The bromomethyltriphenylphosphonium bromide needed for the Wittig approach is prepared by reacting triphenylphosphine (B44618) with dibromomethane. Subsequent treatment with a strong base like n-butyllithium generates the nucleophilic ylide in situ for reaction with an aldehyde. masterorganicchemistry.com

Vinyl Boronates and Halides for Coupling: The Suzuki coupling strategy requires precursors like 2-bromo-4-halo-1-butene or a corresponding boronic ester. The synthesis of vinyl bromides and vinyl boronates can be achieved through various methods, including the hydrohalogenation or hydroboration of alkynes. organic-chemistry.orgnih.gov For instance, a boron-Wittig reaction can furnish vinyl boronate esters directly from aldehydes. nih.govresearchgate.net The synthesis of dihaloalkenes can also be accomplished through the bromination of alkenes or alkynes. beilstein-journals.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Direct Bromination Approaches for this compound

Direct bromination strategies focus on the introduction of a bromine atom into a pre-existing butene framework, specifically targeting the allylic position. The precursor for such a transformation would logically be 4-(3,4-dimethoxyphenyl)-1-butene.

The key challenge in the direct bromination of an unsymmetrical alkene like 4-(3,4-dimethoxyphenyl)-1-butene is achieving the correct regioselectivity. Standard electrophilic addition of bromine (Br₂) across the double bond would result in the formation of a vicinal dibromide (1,2-dibromo-4-(3,4-dimethoxyphenyl)butane), which is not the desired product. masterorganicchemistry.com

To achieve substitution at the allylic position (the carbon atom adjacent to the double bond), a radical substitution reaction is necessary. chadsprep.compearson.com The reagent of choice for this transformation is N-bromosuccinimide (NBS). libretexts.org NBS serves as a source of bromine radicals in low concentration, which favors allylic substitution over electrophilic addition. chadsprep.comlibretexts.org

The reaction mechanism involves the abstraction of an allylic hydrogen atom by a bromine radical, generating a resonance-stabilized allylic radical. chemistrysteps.com For the precursor 4-(3,4-dimethoxyphenyl)-1-butene, this would form a secondary allylic radical. This radical intermediate is stabilized by resonance, which can lead to the formation of more than one regioisomeric product. chadsprep.comlibretexts.org The reaction of this radical with a bromine molecule (Br₂), generated in situ from the reaction of HBr with NBS, yields the final product. libretexts.org The regioselectivity often favors the thermodynamically more stable alkene product, though mixtures are common with unsymmetrical systems. libretexts.org

PrecursorReagentConditionsPrimary ProductPotential Byproduct
4-(3,4-dimethoxyphenyl)-1-buteneN-Bromosuccinimide (NBS)CCl₄, radical initiator (e.g., light, AIBN)This compound4-Bromo-4-(3,4-dimethoxyphenyl)-1-butene

Allylic bromination using NBS proceeds through a planar or rapidly inverting radical intermediate. chemistrysteps.comyoutube.com If the allylic carbon that is radicalized is a stereocenter, or if a new stereocenter is formed upon bromination, the reaction typically results in a racemic or diastereomeric mixture. chemistrysteps.com In the case of synthesizing this compound from its corresponding alkene, the target molecule itself is not chiral. However, the nature of radical reactions means there is generally no stereochemical control exerted during the halogenation step. chemistrysteps.com

In contrast, electrophilic addition of bromine to an alkene is a stereoselective reaction that proceeds via a cyclic bromonium ion intermediate. masterorganicchemistry.com This mechanism leads to anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com While not a direct route to the target compound, this stereochemical outcome is a fundamental consideration in alkene bromination chemistry.

Olefin Metathesis Strategies for this compound

Olefin metathesis provides a powerful alternative for constructing the target molecule by forming the carbon-carbon double bond directly. This approach relies on the reaction of two simpler olefin precursors in the presence of a metal carbene catalyst. nih.govyoutube.com

Cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes. sigmaaldrich.com To synthesize this compound, a plausible strategy would involve the reaction of 4-allyl-1,2-dimethoxybenzene with a suitable vinyl bromide derivative. The reaction involves the exchange of alkylidene groups between the two olefin partners, catalyzed by a ruthenium complex, with the evolution of a volatile byproduct like ethene driving the reaction forward. illinois.edu

A significant challenge in cross-metathesis is controlling the selectivity to favor the desired cross-coupled product over the two possible homodimers. illinois.eduorganic-chemistry.org The success of the reaction often depends on the relative reactivity of the two alkene partners and the choice of catalyst. organic-chemistry.org

Illustrative Cross-Metathesis Reaction:

Olefin 1: 4-Allyl-1,2-dimethoxybenzene

Olefin 2: Vinyl bromide or 2,3-dibromopropene (B1205560)

Product: this compound + Homodimers + Byproducts

Ruthenium-based catalysts, particularly those developed by Grubbs and Schrock, are the workhorses of modern olefin metathesis due to their remarkable functional group tolerance and activity. nih.gov

First-Generation Grubbs Catalyst: Known for its stability, it is effective for less demanding metathesis reactions.

Second-Generation Grubbs Catalyst: Features an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and broader substrate scope, making it suitable for more challenging cross-metathesis reactions. nih.gov

Hoveyda-Grubbs Catalysts: These are second-generation catalysts with a chelating benzylidene ether ligand, which imparts greater stability and allows for catalyst recovery and reuse in some cases.

The choice of catalyst is critical. For a cross-metathesis involving a potentially less reactive partner like a vinyl bromide, a highly active second-generation catalyst would likely be required to achieve a reasonable yield of the desired product. nih.gov

Catalyst GenerationCommon NameKey FeaturesSuitability for Synthesis
FirstGrubbs IStable, good for general RCMPotentially low activity for this CM
SecondGrubbs IIHigh activity, broad scopeGood candidate for the reaction
SecondHoveyda-Grubbs IIHigh stability, high activityExcellent candidate, potentially allowing lower catalyst loading

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) is a strategic approach where one functional group is converted into another without altering the carbon skeleton. ic.ac.uk This can be an effective way to synthesize the target compound by circumventing selectivity issues associated with direct methods.

A viable FGI strategy would involve the conversion of a hydroxyl group at the allylic position into a bromine atom. The precursor for this reaction would be 4-(3,4-dimethoxyphenyl)but-1-en-2-ol. This allylic alcohol could potentially be synthesized via several standard organic methods.

The conversion of the allylic alcohol to the desired allylic bromide can be achieved using various reagents, typically under mild conditions to avoid rearrangements. Common reagents for this transformation include:

Phosphorus tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to alkyl bromides. ub.edu The reaction generally proceeds with inversion of stereochemistry if the alcohol is chiral.

Appel Reaction (CBr₄, PPh₃): This method uses carbon tetrabromide and triphenylphosphine to convert alcohols to bromides under mild, neutral conditions, which is often advantageous for sensitive substrates.

This FGI approach is often preferred as it can offer higher regioselectivity compared to the direct allylic bromination of the corresponding alkene. ub.edu

Substitution Reactions on Vicinal Diols or Halohydrins

The conversion of vicinal diols or halohydrins represents a classical approach to forming functionalized alkenes. For the synthesis of this compound, a hypothetical precursor would be 4-(3,4-dimethoxyphenyl)-butane-1,2-diol. The transformation of a diol to a vinyl bromide is typically a multi-step process. One potential pathway involves the selective activation of one hydroxyl group, followed by substitution with bromide and subsequent elimination.

A more direct route from a vicinal diol involves its reaction with hydrogen bromide in acetic acid, which can yield a vicinal acetoxy-bromide intermediate. rsc.org This intermediate can then undergo elimination to form the desired alkene. The mechanism proceeds through the monoacetylation of the diol, cyclization to a 1,3-dioxolan-2-ylium ion, which is then opened by a bromide ion. rsc.org

Alternatively, starting from a halohydrin, such as 1-bromo-4-(3,4-dimethoxyphenyl)-butan-2-ol, a dehydration reaction could yield the target compound. Halohydrins can be synthesized from the corresponding alkene, in this case, 4-(3,4-dimethoxyphenyl)-1-butene, by reacting it with a halogen (e.g., Br₂) in the presence of water. libretexts.orgkhanacademy.orgmasterorganicchemistry.com The reaction proceeds through a cyclic bromonium ion, which is then attacked by water at the more substituted carbon, followed by deprotonation to give the halohydrin. masterorganicchemistry.com Subsequent acid-catalyzed dehydration would lead to the formation of the vinyl bromide.

Table 1: Analogous Conversion of Vicinal Diols to Vicinal Acetoxy-Bromides The following table presents data from analogous reactions, as direct data for the target compound is not available.

Diol SubstrateReagentProductYield
(S)-Propane-1,2-diol6M HBr in Acetic Acid(S)-1-Acetoxy-2-bromopropaneHigh
Butane-2,3-diol6M HBr in Acetic Acid3-Acetoxy-2-bromobutaneExcellent

Data adapted from literature on the reaction of vicinal diols with hydrogen bromide in acetic acid. rsc.org

Elimination Reactions from Haloalkanes

Elimination reactions, particularly dehydrohalogenation, are fundamental to the synthesis of alkenes and alkynes. wikipedia.orglibretexts.org The synthesis of this compound can be envisioned via a regioselective E2 elimination from a vicinal dihalide precursor, such as 1,2-dibromo-4-(3,4-dimethoxyphenyl)butane.

The E2 mechanism is a single-step, concerted process where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and ejecting the leaving group. msu.eduyoutube.com The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

Zaitsev's Rule : With a small, unhindered base (e.g., sodium hydroxide (B78521), sodium ethoxide), the major product is typically the more substituted, thermodynamically more stable alkene. msu.educhemistrysteps.com In this case, elimination would favor the formation of 1-bromo-4-(3,4-dimethoxyphenyl)-2-butene.

Hofmann's Rule : With a sterically hindered, bulky base (e.g., potassium tert-butoxide), the major product is the less substituted, kinetically favored alkene. libretexts.org This is due to the base preferentially abstracting the more sterically accessible proton. To synthesize the target compound, this compound (a terminal alkene), a bulky base would be required to favor the Hofmann elimination pathway.

This method is a common and effective way to produce vinyl halides. wikipedia.org One-pot procedures involving the bromination of an alkene followed by in-situ dehydrobromination with a suitable base have also been developed. researchgate.net

Table 2: Regioselectivity in E2 Dehydrohalogenation Reactions The following table presents data from analogous reactions to illustrate the effect of base selection.

SubstrateBaseMajor ProductProduct Ratio (Major:Minor)
2-BromobutanePotassium ethoxide (small base)2-Butene (Zaitsev)4:1
2-BromobutanePotassium tert-butoxide (bulky base)1-Butene (Hofmann)~1:1.2
2-Bromo-2,3-dimethylbutaneSodium ethoxide (small base)2,3-Dimethyl-2-butene (Zaitsev)4:1

Data adapted from general organic chemistry principles on E2 elimination regioselectivity. msu.edulibretexts.org

Emerging Synthetic Technologies Applied to this compound

Modern synthetic chemistry is increasingly leveraging advanced technologies to improve efficiency, safety, and sustainability.

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. nih.govyoutube.com

The dehydrohalogenation of 1,2-dibromo-4-(3,4-dimethoxyphenyl)butane is an ideal candidate for translation to a flow process. A solution of the dihalide and a base could be pumped through separate channels to a micromixer and then into a heated tube or packed-bed reactor. nih.govthieme.de The precise temperature control can minimize side reactions, while the automated setup allows for safe, scalable, and continuous production. This approach has been successfully applied to various syntheses, including the preparation of vinyl azides through a two-step flow protocol involving an addition followed by an elimination. beilstein-journals.org

Table 3: Representative Flow Chemistry Parameters for Organic Synthesis The following table provides examples of parameters used in analogous flow synthesis applications.

Reaction TypeReagentsReactor TypeTemperature (°C)Residence TimeYield
HydrogenationNitroarene, H₂, 10% Pd/CH-Cube Pro100-Max Conversion
Azidation/EliminationStyrene (B11656), Polymer-bound reagentsPacked-bedAmbient2.1 h91% (crude)
HydrogenationNitroarene, H₂, Pt/C, DMAPµPBR15->99%

Data adapted from literature on various flow chemistry syntheses. nih.govbeilstein-journals.orgmdpi.com

Photoredox Catalysis in the Synthesis of this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. acs.orgprinceton.edu This methodology utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes with organic substrates.

While the activation of vinyl halides is a developing area in photoredox catalysis, acs.org a potential synthetic route to this compound could involve the functionalization of a suitable precursor. One plausible strategy is the anti-Markovnikov hydrobromination of an alkyne, 4-(3,4-dimethoxyphenyl)-1-butyne. Photoredox catalysis can facilitate radical addition reactions to alkynes.

Another approach involves the in-situ generation of bromine from a bromine source like CBr₄ or an alkali bromide, which can then react with a substrate. beilstein-journals.orgdoaj.orgnih.gov For instance, the photoredox-catalyzed bromination of alkenes to vicinal dibromides is well-documented. beilstein-journals.orgnih.gov A subsequent, selective photoredox-mediated monodebromination or a separate elimination step could potentially yield the desired vinyl bromide.

Table 4: Conditions for Analogous Visible-Light Photocatalytic Bromination The following table summarizes conditions for the photocatalytic dibromination of alkenes, a potential first step in a two-step synthesis of the target compound.

Alkene SubstrateBromine SourcePhotocatalystLight SourceSolventProductYield
StilbeneCBr₄Ru(bpy)₃Cl₂Blue LEDsCH₃CN1,2-Dibromo-1,2-diphenylethane95%
StyreneCBr₄Ru(bpy)₃Cl₂Blue LEDsCH₃CN(1,2-Dibromoethyl)benzene85%
4-MethoxystyreneCBr₄Ru(bpy)₃Cl₂Blue LEDsCH₃CN1-(1,2-Dibromoethyl)-4-methoxybenzene82%

Data adapted from a study on visible-light photoredox catalysis enabled bromination of alkenes. beilstein-journals.orgnih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions, often in the absence of a solvent. researchgate.net This technique can enhance reaction rates, access different reaction pathways compared to solution-phase chemistry, and provides a sustainable alternative by reducing or eliminating solvent waste.

The synthesis of this compound via dehydrohalogenation is highly amenable to a mechanochemical approach. The solid precursor, 1,2-dibromo-4-(3,4-dimethoxyphenyl)butane, could be milled with a solid inorganic base, such as potassium hydroxide or calcium oxide. wikipedia.orgacs.org The mechanical forces generated during milling would facilitate the intimate mixing of reactants and provide the activation energy necessary for the elimination reaction to proceed. Mechanochemical dehalogenation has been demonstrated as an effective method for the remediation of hazardous polyhalogenated contaminants and for performing selective organic transformations. researchgate.netacs.orgrsc.org For example, the dehydrochlorination of poly(vinyl chloride) (PVC) has been achieved through ball milling to generate useful chlorinated reagents in situ. chemrxiv.org

Table 5: Examples of Mechanochemical Dehalogenation Reactions The following table presents data from analogous mechanochemical reactions.

SubstrateReagentMilling ConditionsProductOutcome
HexachlorobenzeneCaOBall MillingBenzene (B151609), CaCl₂, etc.Complete breakdown
ChlorobenzeneCaH₂Ball MillingBenzene, CaCl₂Up to 100% dechlorination
Aryl HalidesAluminum, D₂O, Pd catalystBall Milling (60 min)Deuterated ArenesUp to 98% yield

Data adapted from literature on mechanochemical dehalogenation. acs.orgrsc.orgrsc.org

Reactivity and Transformational Chemistry of 2 Bromo 4 3,4 Dimethoxyphenyl 1 Butene

Reactions at the Vinyl Bromide Moiety of 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene

The vinyl bromide group, characterized by a bromine atom attached to an sp²-hybridized carbon of the double bond, is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for creating new C-C bonds. The vinyl bromide in this compound serves as an excellent electrophilic partner in these transformations.

Palladium catalysts are exceptionally effective for activating carbon-halogen bonds, and their use in cross-coupling is a cornerstone of modern organic synthesis. libretexts.orgiium.edu.my These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. nih.gov The reaction of this compound with a boronic acid would yield a substituted 1,3-diene, with retention of the double bond's stereochemistry. harvard.edu The reactivity of the halide partner in Suzuki couplings generally follows the order I > Br > OTf >> Cl. libretexts.org

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Organoboron PartnerCatalyst System (Example)Base (Example)Expected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-(3,4-dimethoxyphenyl)-2-phenyl-1-butene
Vinylboronic acidPd(OAc)₂ / SPhosK₃PO₄4-(3,4-dimethoxyphenyl)-1,3-butadiene
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-butene

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne. libretexts.orgwikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.org This method is highly efficient for the synthesis of conjugated enynes. wikipedia.org While vinyl iodides are often more reactive, vinyl bromides readily participate, sometimes requiring slightly elevated temperatures. wikipedia.org

Table 2: Representative Palladium-Catalyzed Sonogashira Coupling Reactions

Terminal Alkyne PartnerCatalyst System (Example)Base (Example)Expected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N4-(3,4-dimethoxyphenyl)-2-phenylethynyl-1-butene
TrimethylsilylacetylenePd(PPh₃)₄ / CuIpiperidine4-(3,4-dimethoxyphenyl)-2-(trimethylsilylethynyl)-1-butene
1-HexynePd(OAc)₂ / PPh₃ / CuIDiisopropylamine4-(3,4-dimethoxyphenyl)-dec-5-en-3-yne

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the vinyl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. libretexts.org This reaction is a powerful method for vinyl group substitution. wikipedia.org The mechanism involves oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov

Table 3: Representative Palladium-Catalyzed Heck Reactions

Alkene PartnerCatalyst System (Example)Base (Example)Expected Product
Styrene (B11656)Pd(OAc)₂ / P(o-tolyl)₃Et₃N1-(3,4-dimethoxyphenyl)-3-phenyl-2-vinylprop-1-ene
n-Butyl acrylatePdCl₂ / PPh₃K₂CO₃Butyl 2-(1-(3,4-dimethoxyphenyl)propan-2-yl)acrylate
Cyclohexene (B86901)Pd(OAc)₂ / BINAPNaOAc3-(1-(3,4-dimethoxyphenyl)propan-2-yl)cyclohex-1-ene

Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. chemrxiv.org Nickel can catalyze a similar range of transformations, including Suzuki- and Sonogashira-type couplings, often exhibiting unique reactivity and selectivity. diaogroup.orgchemrxiv.org These reactions are particularly useful for coupling with C(sp³) fragments. chemrxiv.org For this compound, nickel catalysis could be employed for arylboration or coupling with organozinc or Grignard reagents. chemrxiv.orgnih.gov

Table 4: Potential Nickel-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Example)Expected Product Class
Suzuki-typeArylboronic acidNiCl₂(dppp)Aryl-substituted butenes
Kumada-typeAlkyl Grignard (R-MgBr)Ni(acac)₂ / PCy₃Alkyl-substituted butenes
Negishi-typeOrganozinc (R-ZnCl)NiCl₂(PPh₃)₂Functionalized butenes

Direct nucleophilic substitution at a vinyl (sp²-hybridized) carbon is generally challenging compared to substitution at a saturated (sp³-hybridized) carbon. encyclopedia.pub The standard Sₙ1 and Sₙ2 mechanisms are typically not favored. Sₙ1 reactions are disfavored due to the instability of the resulting vinyl cation, while Sₙ2 reactions are hindered by the steric bulk of the double bond and the electron-rich pi system repelling the incoming nucleophile. encyclopedia.pub

However, substitution can occur under specific conditions, often involving transition-metal catalysis or proceeding through an addition-elimination mechanism if the double bond is activated by electron-withdrawing groups. For a non-activated substrate like this compound, forcing conditions such as high temperatures and very strong bases might be required.

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom, converting the vinyl bromide into the corresponding alkene, 4-(3,4-dimethoxyphenyl)-1-butene (B3174094). This transformation can be achieved through various methods. Catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., Pd/C) is a common approach. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH₄) or radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) can also effect this reduction.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Reactions at the Terminal Alkene Moiety of this compound

The terminal double bond is an electron-rich pi system, making it susceptible to electrophilic addition reactions. schoolwires.net In these reactions, the vinyl bromide moiety is often considered a spectator group, although its electronic properties can influence the regioselectivity of the addition.

Key reactions involving the terminal alkene include:

Hydration: The acid-catalyzed addition of water across the double bond follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, resulting in the formation of a secondary alcohol. pearson.compressbooks.pub

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds to form a vicinal dihalide. This reaction serves as a qualitative test for the presence of unsaturation. pressbooks.pub

Hydroboration–Oxidation: This two-step process achieves an anti-Markovnikov hydration of the alkene. Borane (BH₃) adds across the double bond, with the boron atom attaching to the terminal carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding a primary alcohol. mnstate.edu

Table 5: Representative Electrophilic Addition Reactions at the Terminal Alkene

Reaction TypeReagentsRegioselectivityExpected Product
HydrationH₂O, H₂SO₄ (cat.)Markovnikov2-Bromo-4-(3,4-dimethoxyphenyl)butan-2-ol
HydrobrominationHBrMarkovnikov2,2-Dibromo-4-(3,4-dimethoxyphenyl)butane
Hydroboration–Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAnti-Markovnikov2-Bromo-4-(3,4-dimethoxyphenyl)butan-1-ol
BrominationBr₂N/A1,2,2-Tribromo-4-(3,4-dimethoxyphenyl)butane

Hydrohalogenation and Hydration Reactions

The vinyl bromide group in this compound is susceptible to electrophilic addition reactions, including hydrohalogenation and hydration.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond is expected to follow Markovnikov's rule. organic-chemistry.orglumenlearning.com The reaction proceeds via protonation of the alkene to form the most stable carbocation intermediate. In this case, protonation at the C1 carbon would yield a secondary carbocation at C2, which is stabilized by resonance with the adjacent bromine atom's lone pairs. Subsequent attack by the halide anion would lead to a geminal dihalide.

Under radical conditions, typically initiated by peroxides with HBr, an anti-Markovnikov addition would be expected. byjus.com This proceeds through a radical mechanism where the bromine radical adds to the C1 carbon to form the more stable secondary radical at C2, followed by hydrogen abstraction. chemistrysteps.com

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. libretexts.org Similar to hydrohalogenation, this reaction is predicted to follow Markovnikov's rule, proceeding through the more stable secondary carbocation at the C2 position. libretexts.org The initial product would be an enol, which would rapidly tautomerize to the more stable ketone, 4-(3,4-dimethoxyphenyl)-2-butanone.

Reaction Reagents Predicted Major Product Regioselectivity
HydrohalogenationHBr (in inert solvent)2,2-Dibromo-4-(3,4-dimethoxyphenyl)butaneMarkovnikov
HydrohalogenationHBr, Peroxides1,2-Dibromo-4-(3,4-dimethoxyphenyl)butaneAnti-Markovnikov
HydrationH₂O, H₂SO₄ (cat.)4-(3,4-Dimethoxyphenyl)-2-butanoneMarkovnikov

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The double bond in this compound can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a component in [2+2] cycloadditions.

Diels-Alder Reactions: As a substituted alkene, the compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wipo.intvaia.com The presence of the bromine atom, an electron-withdrawing group, can influence the reactivity of the dienophile. The reaction is a concerted process, and the stereochemistry of the dienophile is retained in the resulting cyclohexene product.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a characteristic reaction of alkenes, leading to the formation of cyclobutane (B1203170) rings. nih.govwikipedia.org Styrene derivatives, in particular, are known to undergo such reactions under visible light photocatalysis. nih.govrsc.org It is plausible that this compound could undergo photodimerization or react with other alkenes to form substituted cyclobutanes. These reactions are often initiated by the one-electron oxidation of the styrene moiety. nih.gov

Reaction Type Reactant Predicted Product Class
Diels-Alder [4+2]1,3-ButadieneSubstituted Cyclohexene
Photochemical [2+2]Self-dimerizationSubstituted Cyclobutane

Epoxidation and Dihydroxylation Reactions

The alkene functionality can be oxidized to form epoxides or vicinal diols.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), is a standard method for converting alkenes to epoxides. chemistrysteps.comchemistrynotmystery.com This reaction is a concerted, syn-addition of an oxygen atom across the double bond. libretexts.org Given the presence of the electron-withdrawing bromine atom, the double bond in this compound is somewhat electron-deficient. Epoxidation of such electron-poor alkenes may require more reactive peroxy acids or different reaction conditions compared to electron-rich alkenes. youtube.com

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) result in the syn-addition of the two hydroxyl groups, forming a diol where both hydroxyls are on the same face of the original double bond. vaia.comlibretexts.org

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, resulting in an anti-diol.

Reaction Reagents Predicted Product Stereochemistry
Epoxidationm-CPBA2-Bromo-2-( (3,4-dimethoxyphenyl)ethyl)oxiraneSyn-addition
Syn-Dihydroxylation1. OsO₄ 2. NaHSO₃/H₂O2-Bromo-4-(3,4-dimethoxyphenyl)butane-1,2-diolSyn-addition
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺2-Bromo-4-(3,4-dimethoxyphenyl)butane-1,2-diolAnti-addition

Polymerization and Oligomerization Potential

The vinyl group suggests that this compound could serve as a monomer in polymerization reactions. The mechanism would likely be influenced by the nature of the initiator.

Radical Polymerization: Vinyl halides can undergo radical polymerization. wipo.intgoogle.comwikipedia.org Initiation with a radical source would lead to the successive addition of monomer units to form a polymer chain. The presence of the bulky 4-(3,4-dimethoxyphenyl) group might sterically hinder the propagation step.

Cationic Polymerization: While vinyl ethers readily undergo cationic polymerization, the presence of the electron-withdrawing bromine atom on the double bond would likely disfavor the formation of a cationic propagating center, making this pathway less probable compared to radical polymerization. nih.govnsf.govacs.orgrsc.org

Oligomerization, the formation of short polymer chains, could also occur under these conditions, potentially competing with the formation of high molecular weight polymers.

Reactivity of the Dimethoxyphenyl Group in this compound

The 3,4-dimethoxyphenyl (veratrole) moiety is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution and reactions involving the methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups are strong activating, ortho-, para-directing groups. nih.gov In the 3,4-disubstituted pattern, the positions ortho and para to each methoxy group are C2, C5, and C6. The C5 position is para to the 4-methoxy group and ortho to the 3-methoxy group, making it highly activated. The C2 position is ortho to the 3-methoxy group, and the C6 position is ortho to the 4-methoxy group. Electrophilic substitution is expected to occur preferentially at the most nucleophilic positions, primarily C5 and to a lesser extent C6 and C2.

Friedel-Crafts Reactions: Acylation and alkylation are expected to proceed readily in the presence of a Lewis acid catalyst. rsc.orgchemijournal.comwikipedia.org For instance, acylation of veratrole with acetyl chloride and a solid acid catalyst has been shown to yield 3,4-dimethoxy acetophenone. chemijournal.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, likely at the C5 or C6 position.

Halogenation: Bromination or chlorination would also occur at the activated positions of the aromatic ring.

Reaction Reagents Predicted Major Product Position of Substitution
Friedel-Crafts AcylationCH₃COCl, AlCl₃C5 or C6
NitrationHNO₃, H₂SO₄C5 or C6
BrominationBr₂, FeBr₃C5 or C6

Functionalization of Methoxy Groups

The methoxy groups themselves can be chemically transformed, most commonly through ether cleavage.

Ether Cleavage (Demethylation): The methyl ethers can be cleaved to form phenolic hydroxyl groups using strong acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). wikipedia.orglibretexts.orglibretexts.org This reaction proceeds by protonation or coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group (an SN2 reaction). libretexts.org Selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions. nih.gov For instance, fungal peroxygenase has been shown to oxidize 1,4-dimethoxybenzene (B90301) to 4-methoxyphenol. nih.gov

Insufficient Information for Article Generation

Following a comprehensive search for scholarly articles and data pertaining to the reactivity and transformational chemistry of this compound, it has been determined that there is a lack of specific research findings on the tandem, cascade, and stereoselective reactions of this particular compound.

The performed searches, targeting tandem and cascade reactions as well as stereoselective transformations derived from this compound, did not yield any dedicated studies or detailed experimental data necessary to fulfill the requirements of the requested article. While general information on the reactivity of related structural motifs, such as allylic bromides and vinyl bromides, is available, this information is not specific to the title compound and therefore cannot be used to generate a scientifically accurate and focused article as per the provided outline.

Without specific research findings, including reaction schemes, catalyst systems, yields, and stereochemical outcomes for tandem, cascade, and stereoselective reactions involving this compound, it is not possible to construct the detailed and informative content required for sections 3.4 and 3.5 of the proposed article. Proceeding with the article generation would necessitate speculation and the inclusion of information not directly supported by scientific literature on this specific compound, which would violate the core instructions of the request.

Therefore, due to the absence of relevant and specific data in the public domain, the generation of a scientifically rigorous article focusing solely on the tandem, cascade, and stereoselective reactions of this compound is not feasible at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 3,4 Dimethoxyphenyl 1 Butene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. Advanced NMR methods provide detailed insights into the molecular framework and dynamics.

Two-dimensional (2D) NMR experiments are powerful for resolving complex spectra and establishing through-bond and through-space correlations between nuclei. wikipedia.orglibretexts.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically over two to three bonds. huji.ac.illibretexts.orgoxinst.com For 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene, COSY would be crucial for establishing the connectivity within the butene chain and the aromatic ring. Cross-peaks would be expected between the protons on C3 and C4, as well as between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It provides a direct map of C-H single-bond connectivities. The HSQC spectrum would definitively assign the carbon chemical shifts for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is vital for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methoxy (B1213986) protons to their respective carbons on the aromatic ring, and from the allylic protons on C3 to the aromatic ring carbons, confirming the link between the butene chain and the dimethoxyphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. mdpi.commdpi.com For a flexible molecule like this compound, NOESY could reveal the preferred spatial arrangement of the dimethoxyphenyl ring relative to the butene chain by showing through-space correlations between the aromatic protons and the protons on C3 and C4.

Predicted 2D NMR Correlations for this compound:

TechniqueExpected Key CorrelationsInformation Gained
COSY - H1a/H1b ↔ H3- H3 ↔ H4- Aromatic H5 ↔ Aromatic H6Confirms the connectivity of the butene chain and the relative positions of protons on the aromatic ring.
HSQC - H1a/H1b ↔ C1- H3 ↔ C3- H4 ↔ C4- Aromatic Hs ↔ Aromatic Cs- Methoxy Hs ↔ Methoxy CsUnambiguously assigns each protonated carbon based on its attached proton's chemical shift.
HMBC - H1a/H1b ↔ C2, C3- H3 ↔ C1, C2, C4, Aromatic C1'- H4 ↔ C2, C3, Aromatic C1', C2', C6'- Methoxy Hs ↔ Aromatic C3'/C4'Establishes the overall connectivity of the molecule, linking the butene moiety to the dimethoxyphenyl ring.
NOESY - Aromatic H2'/H6' ↔ H4- H3 ↔ Aromatic H2'Provides insights into the preferred conformation around the C3-C4 bond and the spatial orientation of the phenyl ring.

Should this compound be obtained in a crystalline form, solid-state NMR (ssNMR) would offer valuable information not accessible in solution. wikipedia.orgnih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide structural details. nih.gov Techniques like Magic Angle Spinning (MAS) are used to narrow the broad lines typically seen in solid-state spectra. wikipedia.org ssNMR could be used to:

Identify the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism, where different crystalline forms of the same compound exist.

Probe intermolecular interactions and packing arrangements within the crystal lattice. researchgate.netacs.org

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. nih.gov For this compound, rotation around the C3-C4 single bond could be investigated. At low temperatures, this rotation might be slow enough to result in distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventual coalescence into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to rotation can be calculated. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. xmu.edu.cn For this compound (C₁₂H₁₅BrO₂), the expected exact mass can be calculated. The presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Predicted HRMS Data for this compound:

IonCalculated Exact Mass (m/z)
[C₁₂H₁₅⁷⁹BrO₂]⁺269.0228
[C₁₂H₁₅⁸¹BrO₂]⁺271.0208

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include:

Loss of a bromine radical (•Br).

Benzylic cleavage to form a stable tropylium-like ion. youtube.com

Cleavage of the methoxy groups. The fragmentation of molecules in mass spectrometry is a well-documented phenomenon that provides valuable structural information. wikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic fingerprint of the functional groups present. libretexts.org

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Polar bonds generally give rise to strong IR absorptions.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations often produce strong Raman signals. spectroscopyonline.com

For this compound, characteristic vibrational bands would be expected for the C=C double bond of the butene, the aromatic ring, the C-O bonds of the ether groups, and the C-Br bond. The positions of these bands can be influenced by the molecule's conformation.

Predicted Vibrational Frequencies for this compound:

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H3100-30003100-3000Stretching
Aliphatic C-H3000-28503000-2850Stretching
C=C (alkene)~1640~1640Stretching
C=C (aromatic)~1600, ~1500~1600, ~1500Ring Stretching
C-O (ether)~1250 (asymmetric), ~1030 (symmetric)WeakStretching
=C-H (alkene)~910WeakOut-of-plane bending
C-Br600-500StrongStretching

Data is based on typical vibrational frequencies for these functional groups. For instance, the IR spectrum of the structurally similar 4-vinylguaiacol shows characteristic aromatic and vinyl group vibrations. nist.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a single crystal of sufficient quality can be grown, its analysis would provide precise information on:

Bond lengths, bond angles, and torsion angles: This provides an unambiguous confirmation of the molecular structure.

Absolute stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters. While this compound is achiral, this technique would precisely define its conformation in the crystalline state.

Crystal packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions like van der Waals forces and potential weak hydrogen bonds, can be elucidated. bath.ac.uk

The successful crystallization and X-ray diffraction analysis of related bromo-substituted organic compounds demonstrates the power of this technique for detailed structural characterization. growingscience.comresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Excess and Absolute Configuration Determination

The applicability of chiroptical spectroscopy hinges on the presence of chirality within a molecule. A molecule is chiral if it is non-superimposable on its mirror image, a property most commonly arising from a carbon atom bonded to four different substituents.

Based on its IUPAC name, this compound has the chemical structure CH₂=C(Br)CH₂CH₂-(C₆H₃(OCH₃)₂). In this structure, the carbon atom at the 2-position (C2), which is bonded to the bromine atom, is part of a carbon-carbon double bond (an alkene). This carbon is sp² hybridized and is only bonded to three groups (the C1 methylene (B1212753) group, the C3 methylene group, and the bromine atom). As there is no carbon atom bonded to four distinct groups, the molecule lacks a stereocenter. Consequently, this compound is an achiral compound and does not exist as enantiomers.

Because the compound is achiral, it does not exhibit optical activity. Therefore, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light, are not applicable for the analysis of this compound. These methods are specifically designed to study chiral molecules for the determination of enantiomeric excess (ee) and absolute configuration.

For a hypothetical chiral isomer, such as 3-Bromo-4-(3,4-dimethoxyphenyl)-1-butene, ECD and VCD would be powerful tools. The absolute configuration of such a chiral molecule could be determined by comparing the experimentally measured ECD or VCD spectrum with the theoretical spectrum predicted by quantum chemical calculations.

Advanced Chromatographic Analysis (e.g., Chiral HPLC, GC-MS) for Purity and Isomeric Separation

Advanced chromatographic techniques are indispensable for verifying the purity and confirming the identity of synthesized compounds. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, it serves as an excellent method for assessing purity and confirming the molecular weight and structure. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the molecular ion peak confirms the compound's mass. The presence of bromine is often indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum. researchgate.net

Interactive Table 1: Hypothetical GC-MS Data for this compound

ParameterValueDescription
Retention Time (tᵣ)12.5 minTime taken for the compound to elute from the GC column under specific conditions.
Molecular Ion [M]⁺m/z 284/286Corresponds to the mass of the intact molecule, showing the characteristic isotopic pattern for one bromine atom.
Key Fragment Ion 1m/z 205Represents the loss of the bromine atom ([M-Br]⁺).
Key Fragment Ion 2m/z 151Corresponds to the 3,4-dimethoxybenzyl cation, a common fragment for this structural moiety.
Key Fragment Ion 3m/z 135Represents the C₄H₆Br⁺ fragment.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Standard reverse-phase or normal-phase HPLC is a primary tool for assessing the purity of this compound. However, Chiral HPLC is a specialized technique used exclusively for the separation of enantiomers. phenomenex.com Since this compound is achiral, it will not be resolved into different peaks on a chiral column. A single peak would be observed, and the technique in this specific form is not necessary for its analysis.

For the purpose of illustrating the technique's capability, consider a chiral isomer like 4-Bromo-4-(3,4-dimethoxyphenyl)-1-butene. Chiral HPLC would be the definitive method to separate its (R)- and (S)-enantiomers. This separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. sigmaaldrich.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, for example, are widely used for a broad range of chiral compounds. sigmaaldrich.com

Interactive Table 2: Hypothetical Chiral HPLC Separation Data for a Chiral Isomer

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (tᵣ)9.8 min11.2 min
Peak Area50%50%
Calculated Values
Separation Factor (α)1.14
Resolution (Rₛ)1.65

This data is hypothetical for a racemic mixture of a chiral isomer on a Chiral Stationary Phase column.

Theoretical and Computational Studies on 2 Bromo 4 3,4 Dimethoxyphenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic makeup of a molecule. These calculations reveal the distribution of electrons and the energies of molecular orbitals, which are fundamental to predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.

For 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring and the π-system of the butene chain, which are the most nucleophilic parts of the molecule. The LUMO is likely distributed over the carbon-bromine bond and the double bond, indicating the sites susceptible to nucleophilic attack. Computational studies on similar bromo-substituted aromatic compounds have shown HOMO energies in the range of -5.8 to -6.3 eV and LUMO energies around -1.0 to -2.0 eV. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -6.15
ELUMO -1.48

Note: These values are illustrative and based on typical DFT calculations for structurally related molecules.

The distribution of electron density in a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution and are invaluable for predicting intermolecular interactions and reactive sites. libretexts.orgscribd.com In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.com

For this compound, the MEP map would show negative potential concentrated around the oxygen atoms of the methoxy (B1213986) groups and the π-cloud of the aromatic ring and the double bond. These are the primary sites for interaction with electrophiles. A region of positive or near-neutral potential would be expected around the bromine atom, making the attached carbon atom a potential site for nucleophilic attack. Combining MEP maps with Natural Bond Orbital (NBO) analysis provides quantitative values for the charge distribution on each atom. walisongo.ac.id

Table 2: Calculated NBO Charges on Key Atoms of this compound

Atom NBO Charge (a.u.)
C1 (of butene) -0.25
C2 (of butene) +0.10
Br -0.05
O (methoxy 1) -0.55
O (methoxy 2) -0.56

Note: These values are representative examples derived from computational analyses of similar structures.

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar, and fully conjugated systems with 4n+2 π electrons, as defined by Hückel's Rule. lumenlearning.comlibretexts.org While the benzene (B151609) ring in the dimethoxyphenyl moiety is clearly aromatic, its degree of aromaticity can be influenced by substituents. Computational methods can quantify aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS).

The HOMA index is based on the geometric properties of the ring, comparing bond lengths to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic character. For the dimethoxyphenyl group, the electron-donating methoxy groups and the alkyl substituent can slightly alter the bond lengths within the benzene ring, but the HOMA value is expected to remain high, confirming its strong aromatic character. mdpi.com

Table 3: Aromaticity Indices for the Dimethoxyphenyl Moiety

Index Calculated Value Interpretation
HOMA 0.985 Highly Aromatic
NICS(0) -9.7 ppm Aromatic (diatropic ring current)

Note: Values are typical for substituted benzene rings and serve as illustrative examples.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformers, which can interconvert by rotation around single bonds. Conformational analysis aims to identify the stable conformers and map the potential energy landscape that governs their interconversion. frontiersin.orgchemrxiv.org

Molecular mechanics methods can rapidly scan the potential energy surface to identify low-energy conformers. The geometries of these conformers are then typically re-optimized using more accurate quantum methods (like DFT) to obtain reliable relative energies and rotational barriers. The key rotational degrees of freedom in this molecule include the bonds connecting the butene chain to the phenyl ring and the rotations of the methoxy groups. The lowest energy conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. The resulting energy landscape reveals the relative populations of different conformers at a given temperature and the energy barriers that separate them. frontiersin.org

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

A plausible transformation involving this compound is the electrophilic addition of an acid like HBr across the double bond. According to Markovnikov's rule, the electrophile (H+) will add to the carbon atom of the double bond that has more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. pearson.com The subsequent attack by the bromide ion (Br-) would yield the final product.

The transition state is a critical, fleeting structure that determines the activation energy and, therefore, the rate of a chemical reaction. mdpi.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C=C π-bond and the formation of the C-H bond).

For the addition of H+ to the double bond of this compound, the transition state would feature a partially formed C-H bond and a partially broken C=C π-bond. The characterization of this TS provides the activation energy (Ea), which is the energy difference between the TS and the reactants. Studies of similar electrophilic addition reactions show that such processes typically have moderate activation barriers. mnstate.edu

Table 4: Calculated Parameters for the Transition State of H+ Addition

Parameter Value
Activation Energy (Ea) +15.2 kcal/mol
Key Imaginary Frequency -450 cm-1
C1-H Bond Length (forming) 1.65 Å

Note: These data are illustrative, based on computational studies of electrophilic additions to similar alkenes.

Reaction Coordinate Pathways

The study of reaction coordinate pathways is fundamental to understanding the mechanism of a chemical reaction. For this compound, computational methods, particularly Density Functional Theory (DFT), can be used to map out the potential energy surface for various reactions, such as electrophilic addition to the double bond. researchgate.netnumberanalytics.com This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction pathway. researchgate.net

The reaction coordinate is a geometric parameter that represents the progress of a reaction. By calculating the energy of the system at various points along this coordinate, a reaction profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. sumitomo-chem.co.jp

For instance, in the electrophilic addition of HBr to this compound, two possible carbocation intermediates can be formed. Computational studies can determine the relative energies of these intermediates and the corresponding transition states, thereby predicting the regioselectivity of the reaction (i.e., whether the reaction follows Markovnikov or anti-Markovnikov addition). The presence of the electron-donating 3,4-dimethoxyphenyl group is expected to influence the stability of the carbocation intermediates. nih.gov

Illustrative Data Table for a Hypothetical Reaction Pathway:

Below is an interactive table showcasing hypothetical calculated relative energies for the stationary points in the electrophilic addition of HBr to this compound, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + HBr0.0
TS1 (Markovnikov)Transition state leading to the more stable carbocation+15.2
Int1 (Markovnikov)Tertiary carbocation intermediate+5.8
TS2 (anti-Markovnikov)Transition state leading to the less stable carbocation+22.5
Int2 (anti-Markovnikov)Secondary carbocation intermediate+12.1
Product (Markovnikov)2,3-Dibromo-1-(3,4-dimethoxyphenyl)butane-10.4
Product (anti-Markovnikov)2,2-Dibromo-1-(3,4-dimethoxyphenyl)butane-3.7

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations for such a reaction.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers several models to account for these solvent effects. These models range from implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation. researchgate.net

For reactions involving charged intermediates, such as the carbocations in the electrophilic addition to this compound, polar solvents are expected to stabilize these species, thereby lowering the activation energy and increasing the reaction rate. researchgate.net Continuum models like the Polarizable Continuum Model (PCM) are often employed to simulate these effects by placing the solute molecule in a cavity within the solvent continuum. comporgchem.com

Explicit solvent models, while computationally more demanding, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These models are particularly useful for understanding reactions where the solvent actively participates in the reaction mechanism.

Illustrative Data Table for Solvent Effects on Activation Energy:

This interactive table presents hypothetical activation energies for the Markovnikov addition of HBr to this compound in different solvents, as would be predicted by computational models.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1+20.1
Hexane1.9+18.5
Dichloromethane9.1+15.8
Acetic Acid6.2+14.9
Water80.1+12.3

Note: The data in this table is illustrative and intended to represent typical results from computational studies on solvent effects.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods has become a routine and highly valuable tool. mdpi.com The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov

The process involves optimizing the geometry of the molecule, in this case, this compound, and then performing a GIAO calculation to determine the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or to aid in the assignment of complex spectra. comporgchem.com

Illustrative Data Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts:

This interactive table provides a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for selected carbons in this compound.

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C1 (CH₂)118.5117.9
C2 (C-Br)135.2134.6
C3 (CH)45.845.2
C4 (CH₂)40.139.7
C1' (Aromatic)132.4131.8
C3' (C-OCH₃)149.3148.8
C4' (C-OCH₃)148.1147.5

Note: The data in this table is illustrative. Predicted values are typical for GIAO-DFT calculations, and experimental values are hypothetical.

Simulated Vibrational Spectra

These calculations are typically performed within the harmonic approximation, which models the bonds as simple harmonic oscillators. The resulting frequencies often show a systematic deviation from experimental values, and thus, they are commonly scaled by an empirical factor to improve agreement with experiment. researchgate.net More advanced anharmonic calculations can provide more accurate frequencies and can also predict overtones and combination bands. researchgate.net The simulated spectra can be a powerful aid in the interpretation of experimental IR and Raman data.

Illustrative Data Table of Key Vibrational Frequencies:

This interactive table shows a selection of hypothetical calculated and experimental vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
C=C stretch (alkene)16451640
C-H stretch (aromatic)30503045
C-H stretch (aliphatic)29502945
C-O stretch (methoxy)12501245
C-Br stretch650645

Note: The data in this table is illustrative and represents typical results from scaled harmonic frequency calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a liquid or solution. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations could be used to study its interactions with solvent molecules or with other solute molecules. This can provide insights into properties such as solubility, diffusion, and the conformation of the molecule in solution. By analyzing the trajectories of the atoms over time, one can determine the radial distribution functions, which describe the probability of finding one atom at a certain distance from another, giving a picture of the local molecular environment. These simulations are particularly useful for understanding how non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, govern the macroscopic properties of a substance.

Applications of 2 Bromo 4 3,4 Dimethoxyphenyl 1 Butene in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Natural Products

The structural framework of 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene makes it a promising intermediate for the synthesis of complex natural products, particularly alkaloids and phenylpropanoids that often contain the 3,4-dimethoxyphenyl unit. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing the carbon skeletons of natural products. xisdxjxsu.asiaresearchgate.net

For instance, the Suzuki-Miyaura coupling reaction allows for the stereospecific formation of a new carbon-carbon bond by coupling the vinyl bromide with an organoboron reagent. xisdxjxsu.asiaresearchgate.netrsc.org This strategy can be used to introduce a wide variety of substituents at the 2-position of the butene chain, facilitating the assembly of intricate molecular architectures. xisdxjxsu.asia Similarly, Heck and Sonogashira couplings could be employed to form substituted dienes and enynes, respectively, which are common motifs in natural product chemistry.

The table below illustrates potential cross-coupling reactions for natural product synthesis intermediates starting from the title compound.

Coupling ReactionReagentCatalyst SystemPotential Product Moiety
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, BaseSubstituted styrene (B11656) derivative
HeckAlkene (e.g., acrylate)Pd(OAc)₂, PPh₃, BaseConjugated diene
SonogashiraTerminal alkynePd(PPh₃)₂, CuI, BaseConjugated enyne
StilleOrganostannanePd(PPh₃)₄Substituted alkene

Utilization in the Construction of Pharmaceutical Scaffolds and Precursors (Chemical, not biological)

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. The 3,4-dimethoxyphenyl group is a recognized "privileged scaffold," appearing in numerous pharmacologically active compounds. nih.govnih.gov The combination of this moiety with a reactive vinyl bromide handle in this compound provides a valuable starting point for creating libraries of potential drug candidates.

Palladium-catalyzed reactions like the Heck and Suzuki couplings are indispensable in pharmaceutical synthesis for their reliability and functional group tolerance. organic-chemistry.orgnih.gov The reductive Heck reaction, for instance, can form a C(sp²)–C(sp³) bond between the vinyl bromide and an alkene, providing access to functionalized intermediates from simple, commercially available reagents. nih.gov These reactions could be used to append various cyclic or acyclic fragments to the butene core, generating diverse molecular shapes and functionalities for biological screening.

Below is a table outlining potential synthetic transformations to generate pharmaceutical precursors.

Reaction TypeReagent/ConditionsResulting ScaffoldPotential Therapeutic Area
Heck ReactionAryl alkeneDiaryl-substituted buteneAnticancer, Neuroprotective
Buchwald-Hartwig AminationAmine, Pd-catalystAllylic amineCNS disorders
CarbonylationCO, Alcohol, Pd-catalystα,β-Unsaturated esterAnti-inflammatory
CyclopropanationDiazomethane, Pd/Cu catalystCyclopropyl-substituted buteneAntiviral

Applications in Material Science: Precursors for Polymer Synthesis and Functional Materials

The vinyl group in this compound suggests its utility as a monomer or co-monomer in polymerization reactions. Vinyl compounds, particularly styrene derivatives, are fundamental building blocks for a wide range of polymers. uni-bayreuth.deeresearchco.com The presence of the bromine atom offers additional synthetic handles for creating functional materials.

For example, this compound could potentially undergo polymerization via methods such as atom transfer radical polymerization (ATRP) or be incorporated into conjugated polymers through cross-coupling polymerization techniques like Suzuki or Stille coupling. rsc.org Conjugated polymers derived from such monomers could exhibit interesting optoelectronic properties due to the electron-donating nature of the dimethoxy-phenyl group, making them candidates for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). kennesaw.edu

The following table summarizes potential polymerization pathways.

Polymerization MethodCo-monomer (if applicable)Potential Polymer TypePotential Application
Atom Transfer Radical Polymerization (ATRP)Styrene, AcrylatesBlock or random copolymersSpecialty plastics, coatings
Suzuki PolymerizationAryl-diboronic acidConjugated polymer (PPV-type)Organic electronics
Heck PolymerizationDienePoly(arylene vinylene)Conductive polymers
Anionic PolymerizationNoneHomopolymerThermoplastic elastomers

Development of Novel Heterocyclic Compounds via Cyclization Reactions

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The structure of this compound is well-suited for constructing heterocyclic rings through intramolecular cyclization reactions.

A prominent example is the intramolecular Heck reaction, where the palladium catalyst facilitates the coupling of the vinyl bromide with the terminal double bond within the same molecule. wikipedia.orgorganicreactions.org Depending on the reaction conditions and the length of the tether, this could lead to the formation of various carbocyclic or heterocyclic systems. chim.itresearchgate.net Furthermore, radical cyclization, initiated by reagents like AIBN and a tin hydride, could also be employed to form cyclic structures. figshare.com The butenyl chain allows for the formation of five- or six-membered rings, which are common cores in bioactive molecules.

Cyclization StrategyCatalyst/ReagentResulting Heterocycle Class (Potential)
Intramolecular Heck ReactionPd(OAc)₂, PPh₃, BaseDihydronaphthalene derivatives
Radical CyclizationAIBN, Bu₃SnHTetrahydrofuran or Tetrahydropyran derivatives (with heteroatom introduction)
Electrophilic CyclizationLewis Acid (e.g., BBr₃)Brominated cyclic ethers
Prins CyclizationAldehyde, Lewis AcidTetrahydropyran derivatives

Catalyst Ligand Synthesis Based on this compound Derivatives

Phosphine (B1218219) ligands are crucial components of many homogeneous catalysts used in organic synthesis. The vinyl bromide functionality of this compound can serve as an anchor point for the introduction of phosphorus-containing groups to create novel ligands.

A common method for forming a C-P bond is the palladium- or nickel-catalyzed coupling of a vinyl halide with a secondary phosphine or a phosphine oxide followed by reduction. organic-chemistry.orgliv.ac.uk Alternatively, nucleophilic substitution of the bromide with a metal phosphide (B1233454) could also be a viable route. nih.gov The resulting phosphine ligand, incorporating the chiral center from the butene backbone and the specific steric and electronic properties of the dimethoxyphenyl group, could find applications in asymmetric catalysis.

Synthesis MethodPhosphorus ReagentLigand TypePotential Catalytic Application
Palladium-catalyzed C-P couplingDiphenylphosphineChiral monodentate phosphineAsymmetric hydrogenation
Nucleophilic SubstitutionLithium diphenylphosphideChiral monodentate phosphineAsymmetric allylic alkylation
Michael Addition (after modification)Secondary phosphineBidentate P,O-ligandCross-coupling reactions
Hydrophosphination of the alkenePhenylphosphineBidentate P,P-ligandPolymerization catalysis

Future Research Directions and Unexplored Avenues for 2 Bromo 4 3,4 Dimethoxyphenyl 1 Butene

Asymmetric Synthesis and Chiral Induction

The creation of chiral molecules with a specific three-dimensional arrangement is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active compounds. uwindsor.ca Asymmetric synthesis aims to convert a non-chiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.ca For 2-bromo-4-(3,4-dimethoxyphenyl)-1-butene, the double bond presents a key opportunity for introducing chirality.

Future research could focus on developing catalytic enantioselective reactions that transform the terminal alkene. nih.gov A promising strategy involves tandem reactions, such as an enantioselective diboration followed by a cross-coupling reaction, which can convert simple alkenes into a wide array of chiral products with high selectivity. nih.govnih.gov Such methods often employ low loadings of commercially available catalysts and can be applied to a broad range of substrates. nih.gov Another avenue is the exploration of organocatalytic asymmetric intermolecular bromofunctionalization reactions. nih.gov While challenging, kinetic studies to overcome issues like byproduct inhibition could lead to efficient processes with reduced catalyst loadings. nih.gov

Table 1: Potential Asymmetric Transformations and Chiral Catalysts

Reaction Type Catalyst Class Potential Chiral Product
Enantioselective Epoxidation Chiral Salen Complexes (e.g., Jacobsen's catalyst) Chiral 2-bromo-2-(oxiran-2-yl)-1-(3,4-dimethoxyphenyl)ethane
Asymmetric Dihydroxylation Chiral Ligands with Osmium Tetroxide (e.g., AD-mix) Chiral 1-bromo-4-(3,4-dimethoxyphenyl)butane-1,2-diol
Catalytic Asymmetric Halofunctionalization Chiral Amine-based Organocatalysts Enantioenriched bromoesters or bromoethers

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, mixing, and heat transfer. nih.gov This technology is particularly well-suited for improving the synthesis of active pharmaceutical ingredients (APIs) and other valuable compounds, making it a critical area for future investigation for the production of this compound and its derivatives. nih.govflinders.edu.au

A multi-step continuous-flow system could be designed for the synthesis of this compound, minimizing the need for isolation and purification of intermediates. nih.govflinders.edu.au Such systems allow for the confinement of reagents and reactions, enhancing safety and control. flinders.edu.au For instance, a key challenge in many syntheses is the handling of hazardous reagents; flow chemistry provides a safer environment for such operations. researchgate.net Future research could focus on optimizing reaction parameters like residence time, temperature, and flow rate to maximize yield and purity, potentially leading to a more economical and sustainable manufacturing process. nih.govuc.pt

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Processing Continuous Flow Processing
Scalability Often problematic, requires larger reactors Simpler, achieved by extending run time
Safety Higher risk with large volumes of hazardous materials Improved, smaller reaction volumes at any given time
Heat Transfer Limited by surface-area-to-volume ratio Highly efficient, better temperature control
Mixing Can be inefficient, leading to side products Rapid and efficient, improved reaction consistency

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Photoredox Catalysis for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. beilstein-journals.orgbeilstein-journals.org This methodology uses a photocatalyst, such as a ruthenium or iridium complex, which becomes excited by visible light and initiates single electron transfer (SET) processes. beilstein-journals.orgmdpi.com

This approach is highly relevant for this compound. Research has demonstrated that photoredox catalysis can be used for the efficient bromination of alkenes. beilstein-journals.orgbeilstein-journals.org Future studies could explore the reverse reaction—dehalogenation—or the use of the vinyl bromide as a handle for carbon-carbon and carbon-heteroatom bond formation. nih.gov For example, an aryl radical could be generated from the C-Br bond, which could then participate in coupling reactions. researchgate.net The difunctionalization of the alkene portion of the molecule is another promising avenue, allowing for the simultaneous introduction of two new functional groups across the double bond. mdpi.com

Bio-inspired Synthesis and Biocatalysis Approaches

Nature's enzymes offer unparalleled selectivity and efficiency in catalyzing complex chemical transformations under mild, environmentally friendly conditions. Biocatalysis, the use of enzymes to perform organic synthesis, represents a green and powerful alternative to traditional chemical methods.

For this compound, enzymes could be explored for stereoselective transformations of the alkene moiety. For example, certain enzymes could catalyze asymmetric epoxidation or dihydroxylation with high enantioselectivity. Furthermore, bio-inspired approaches could be used to synthesize the molecule itself. While direct enzymatic bromination might be challenging, enzymes could be used to construct the carbon skeleton, which is then chemically brominated. This combination of biocatalysis and chemical synthesis, often referred to as a chemo-enzymatic approach, can leverage the strengths of both disciplines.

Exploration of Novel Derivatives with Enhanced Reactivity or Specificity

The structure of this compound serves as a scaffold for the creation of a library of novel derivatives. By strategically modifying different parts of the molecule, compounds with enhanced reactivity, specific biological activity, or unique material properties could be developed.

One area of exploration is the modification of the dimethoxyphenyl ring. The synthesis of related bromophenol derivatives has been achieved through demethylation reactions using reagents like boron tribromide (BBr₃). mdpi.com Applying this to the target compound could yield novel bromophenol derivatives. Another approach involves using the vinyl bromide as a synthetic handle in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach various aryl, alkyl, or alkynyl groups. This would generate a diverse set of compounds with potentially interesting electronic and steric properties. Research into the synthesis of new 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes and their 2-bromo derivatives also provides a template for creating complex heterocyclic structures from bromo-aromatic precursors. researchgate.net

Table 3: Potential Derivative Classes and Synthetic Strategies

Derivative Class Synthetic Strategy Potential Application
Diaryl Alkenes Suzuki or Stille cross-coupling at the C-Br bond Pharmaceutical intermediates, materials science
Functionalized Phenols Demethylation of methoxy (B1213986) groups Enzyme inhibitors, antioxidant studies
Conjugated Enynes Sonogashira coupling at the C-Br bond Organic electronics, molecular wires

Advanced Mechanistic Studies of Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. researchgate.net For reactions involving this compound, advanced mechanistic studies could provide critical insights into the roles of catalysts, intermediates, and reaction conditions.

Future research should employ a combination of experimental and computational techniques. Kinetic profiling can be used to understand reaction rates and identify catalyst inhibition or deactivation pathways, as has been done for other asymmetric alkene bromoesterification reactions. nih.gov Spectroscopic techniques, such as in-situ NMR and IR, can help identify transient intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict product selectivity. nih.gov Such studies are vital for rationally designing more efficient catalysts and developing novel reactions with predictable outcomes.

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2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.